![molecular formula C17H11Cl2NO B390032 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol CAS No. 184289-47-2](/img/structure/B390032.png)
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.2 g/mol
Méthodes De Préparation
The synthesis of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol can be compared with other similar compounds, such as:
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-hydroxybenzene: Similar structure but with a hydroxybenzene group instead of a naphthol group.
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-anthracenol: Contains an anthracenol group, leading to different chemical and biological properties
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-6-7-16(15(19)9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUHQDIVVUTJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
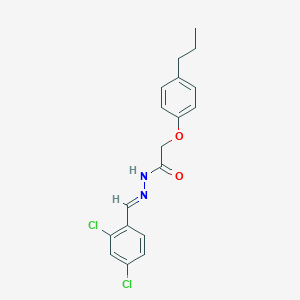
![4-bromo-N'-[(2-ethoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B389950.png)
![4,4'-Bis[(2-toluidinocarbonyl)amino]-1,1'-biphenyl](/img/structure/B389951.png)
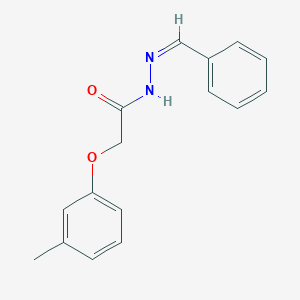
![1-(3-Methylphenyl)-3-[3-[(3-methylphenyl)carbamoylamino]naphthalen-2-yl]urea](/img/structure/B389953.png)
![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)
![2-{[(E)-(2-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B389959.png)
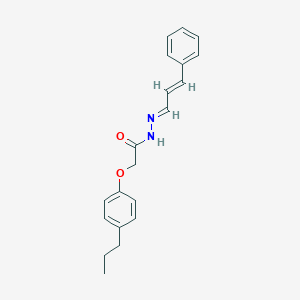
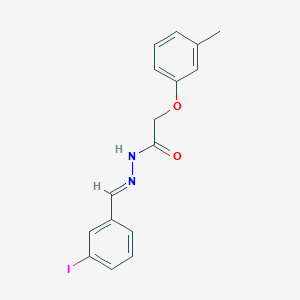
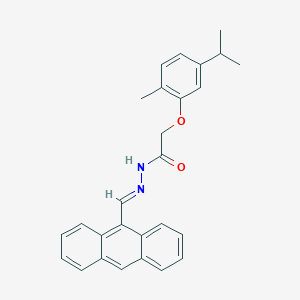
![2-[(4-hydroxybenzylidene)amino]benzonitrile](/img/structure/B389968.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B389969.png)
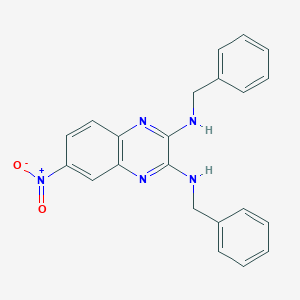
![[4-[(4-Methoxyphenyl)methylideneamino]phenyl]-piperidin-1-ylmethanone](/img/structure/B389972.png)
